Sulfentrazone

Descripción general

Descripción

Sulfentrazone es un compuesto orgánico utilizado como herbicida de amplio espectro. Es conocido por su efectividad en el control de una amplia gama de malezas de hoja ancha y algunas especies de gramíneas. El compuesto actúa inhibiendo la enzima protoporfirinógeno oxidasa, que es crucial para la síntesis de clorofila en las plantas . This compound fue comercializado por primera vez en los Estados Unidos en 1997 por FMC Corporation bajo la marca Authority .

Aplicaciones Científicas De Investigación

Sulfentrazone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar la degradación de herbicidas y el impacto ambiental.

Biología: Investigado por sus efectos sobre la fisiología vegetal y su posible uso en el manejo de malezas.

Medicina: Estudiado por sus posibles efectos sobre la salud humana y su papel en la toxicología ambiental.

Mecanismo De Acción

Sulfentrazone ejerce sus efectos herbicidas inhibiendo la enzima protoporfirinógeno oxidasa. Esta inhibición conduce a la acumulación de protoporfirina IX en las células vegetales, que es un potente fotosensibilizador. Las especies de oxígeno activadas generadas por la protoporfirina IX causan peroxidación lipídica, lo que lleva a la clorosis y la desecación de la planta . Tanto la luz como el oxígeno son necesarios para que este proceso mate eficazmente la planta.

Safety and Hazards

Direcciones Futuras

Sulfentrazone is being considered for use in new delivery systems for more efficient weed control . Research is also being conducted on using Crotalaria juncea L. for the remediation of this compound-contaminated soil . Furthermore, the herbicide is being studied for its effects on the soil bacterial community structure .

Análisis Bioquímico

Biochemical Properties

Sulfentrazone exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately resulting in cell membrane damage and plant death . The interaction between this compound and PPO is highly specific, and the compound binds to the enzyme’s active site, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX .

Cellular Effects

This compound’s inhibition of PPO disrupts cellular processes in various plant cells. The accumulation of protoporphyrin IX in the chloroplasts leads to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage cellular components such as lipids, proteins, and nucleic acids . This oxidative stress impairs cell signaling pathways, alters gene expression, and disrupts cellular metabolism, ultimately leading to cell death. In addition to its effects on plant cells, this compound has been shown to affect mitochondrial complex IV in zebrafish larvae, altering cellular energy supply and acting as an endocrine disruptor .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of PPO, inhibiting its enzymatic activity. This binding prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter in plant cells . The accumulated protoporphyrin IX acts as a photosensitizer, generating ROS upon exposure to light. These ROS cause lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death. The inhibition of PPO by this compound is a key factor in its herbicidal activity and selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on plants and other organisms have been studied over time. This compound is known to be persistent in soil and aquatic systems, with a high potential to leach into groundwater . Its stability and degradation are influenced by environmental factors such as pH, temperature, and light exposure. Studies have shown that this compound can remain active in soil for extended periods, leading to long-term effects on plant growth and development . In in vitro studies, this compound’s phytotoxicity has been observed to vary with soil properties, such as organic carbon content and clay content .

Dosage Effects in Animal Models

The effects of this compound on animal models have been studied to understand its toxicity and safety profile. In zebrafish larvae, exposure to this compound at different concentrations has been shown to cause behavioral changes, with higher doses leading to more pronounced effects . At low concentrations, this compound acts as an endocrine disruptor, affecting heart development and cellular energy supply. At higher doses, it can cause neurotoxic effects and alter larval behavior. These studies highlight the importance of understanding the dosage-dependent effects of this compound in different animal models .

Metabolic Pathways

This compound is metabolized in plants through a series of detoxification reactions. The primary detoxification pathway involves the oxidation of the methyl group on the triazolinone ring, resulting in the formation of a hydroxymethyl derivative . This metabolite is further conjugated with glucose or other polar molecules, making it more water-soluble and less toxic. The metabolic pathways of this compound are crucial for its selectivity and effectiveness as a herbicide, as they determine the compound’s persistence and activity in different plant species .

Transport and Distribution

Within plant cells, this compound is absorbed through the roots and translocated to the shoots, where it exerts its herbicidal effects . The compound’s transport and distribution are influenced by factors such as soil properties, plant species, and environmental conditions. This compound’s high aqueous solubility and volatility contribute to its mobility within plant tissues and its potential to leach into groundwater . The distribution of this compound within cells and tissues is essential for its effectiveness in controlling weeds and protecting crops .

Subcellular Localization

This compound primarily localizes to the chloroplasts within plant cells, where it inhibits PPO and disrupts chlorophyll biosynthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the chloroplasts. This localization is crucial for this compound’s herbicidal activity, as it allows the compound to interact with PPO and generate ROS in the presence of light . The subcellular localization of this compound also influences its selectivity and effectiveness in different plant species.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de sulfentrazone involucra varias rutas sintéticas. Un método común incluye la reacción de 2,4-dicloro-5-bromofenil con difluorometil-4,5-dihidro-3-metil-5-oxo-1H-1,2,4-triazol-1-il bajo atmósfera de nitrógeno a 130 °C durante 24 horas . Otro método involucra el uso de una nueva forma cristalina de this compound, que se prepara a través de procesos específicos de cristalización .

Métodos de producción industrial

La producción industrial de this compound generalmente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de varios reactivos y disolventes, seguido de pasos de purificación para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Sulfentrazone experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios productos de degradación.

Reducción: El compuesto también puede sufrir reacciones de reducción bajo condiciones específicas.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando el reemplazo de grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen hidróxido de amonio, ácido clorhídrico y varios disolventes orgánicos como metanol y acetonitrilo . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar los resultados deseados.

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen varios productos de degradación, como el ácido this compound-3-carboxílico, que se forma a través de la hidrólisis .

Comparación Con Compuestos Similares

Sulfentrazone pertenece a la clase de herbicidas triazolinona. Los compuestos similares en esta clase incluyen:

- Amicarbazone

- Carfentrazone

En comparación con estos compuestos, this compound es único debido a su alta eficacia en el control de un amplio espectro de malezas y su modo de acción específico que involucra la inhibición de la protoporfirinógeno oxidasa . Además, this compound tiene una solubilidad relativamente alta en agua y una persistencia más larga en el suelo, lo que lo hace efectivo para el control de malezas preemergentes y postemergentes .

Propiedades

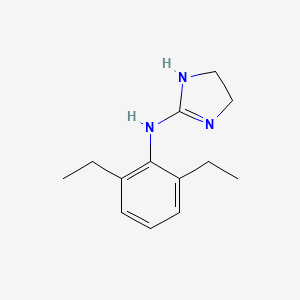

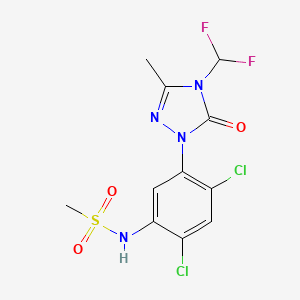

IUPAC Name |

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2N4O3S/c1-5-16-19(11(20)18(5)10(14)15)9-4-8(17-23(2,21)22)6(12)3-7(9)13/h3-4,10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORLZFUTLGXMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)NS(=O)(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032645 | |

| Record name | Sulfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [Merck Index] Colorless solid; [MSDSonline], Solid | |

| Record name | Sulfentrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 110 mg/l (pH 6) at 25 °C; 780 mg/l (pH 7) at 25 °C; 16000 mg/l (pH 7.5) at 25 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/ml @ 20 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.75X10-10 mm Hg @ 25 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: Herbicide absorbed by the roots & foliage, with translocation primarily in the apoplasm, & limited movement in the phloem. Acts through the inhibition of protoporphyrinogen oxidase in the chlorophyll biosynthesis pathway, leading to the subsequent build-up of toxic intermediates. | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan solid | |

CAS No. |

122836-35-5 | |

| Record name | Sulfentrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122836-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfentrazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122836355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFENTRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TY7WT1599 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121-123 °C, 121 - 123 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sulfentrazone?

A1: this compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PROTOX) [, , , , , , ]. This enzyme is crucial for chlorophyll biosynthesis in plants. By disrupting this process, this compound leads to the accumulation of protoporphyrinogen IX, which is then converted to protoporphyrin IX in the presence of light. Protoporphyrin IX is a potent photosensitizer that generates reactive oxygen species (ROS) upon exposure to light, ultimately leading to the destruction of cell membranes and plant death [, ].

Q2: How does the inhibition of PROTOX lead to weed death?

A2: PROTOX inhibition by this compound disrupts chlorophyll biosynthesis. This leads to the accumulation of protoporphyrinogen IX, which is converted to the photosensitizer protoporphyrin IX in the presence of light. The accumulation of protoporphyrin IX and subsequent ROS generation upon light exposure damages cell membranes and ultimately causes weed death [, , , ].

Q3: Are there differences in this compound uptake and translocation between tolerant and susceptible species?

A3: Research suggests that differential absorption and translocation play a key role in the selective toxicity of this compound [, , , ]. For instance, in a study comparing this compound sensitivity in potato (tolerant), common lambsquarters (sensitive), and jimsonweed (intermediate), common lambsquarters exhibited significantly higher absorption and translocation of this compound to the shoots compared to potato []. Similar trends were observed in studies comparing sensitive and tolerant soybean cultivars [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H14Cl2F2N4O3S, and its molecular weight is 437.28 g/mol.

Q5: How does soil pH affect the phytotoxicity of this compound?

A5: Soil pH significantly influences this compound phytotoxicity. Studies have shown that this compound phytotoxicity is reduced under acidic soil conditions and enhanced under alkaline conditions [, , ]. This pH dependency can be attributed to the chemical properties of this compound, which becomes increasingly soluble and thus more bioavailable as soil pH decreases [].

Q6: Does the presence of crop residues, like sugarcane straw, affect the effectiveness of this compound?

A6: Yes, the presence of crop residues, such as sugarcane straw, can influence this compound efficacy. Studies have shown that sugarcane straw can retain this compound, delaying its release into the soil [, ]. The extent of this compound retention depends on factors like straw mass and the timing of rainfall events following herbicide application [].

Q7: Does the presence of other herbicides influence this compound activity in the soil?

A7: Yes, mixing this compound with other herbicides can alter its behavior in the soil, potentially impacting its efficacy and environmental fate. For instance, studies have shown that mixing this compound with certain glyphosate formulations can increase its sorption to soil particles, potentially reducing its bioavailability and leaching potential [, ].

Q8: What are the primary crops and weed species targeted by this compound applications?

A8: this compound is commonly used for weed control in various crops, including soybean [, , , , , , ], tobacco [, , , ], potato [, , , , ], and sunflower [, ]. It effectively controls a range of weed species, including yellow nutsedge, morningglories, pigweed, velvetleaf, common lambsquarters, and certain annual grasses [, , , , ].

Q9: How effective is this compound in controlling glyphosate-resistant weeds?

A9: this compound has shown potential in managing glyphosate-resistant weeds when used in combination with other herbicides. For instance, in glyphosate-resistant soybean, tank-mixing this compound with chlorimuron or cloransulam enhanced control of common and giant ragweed [].

Q10: Does this compound pose any risk of carryover injury to rotational crops?

A10: Yes, the long soil persistence of this compound can lead to carryover injury to sensitive rotational crops. This risk is influenced by factors such as this compound application rate, soil type, and the sensitivity of the rotational crop [, , ]. Studies recommend delaying planting of sensitive crops like lettuce and spinach for several months following this compound application to avoid potential injury [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)

![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1681113.png)

![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)